Cadrofloxacin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de la cadrofloxacine implique plusieurs étapes, à partir de la structure quinolonique de baseLes conditions de réaction impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour assurer l'orientation et la fixation correctes des groupes fonctionnels .

Méthodes de Production Industrielle

La production industrielle de la cadrofloxacine suit généralement les mêmes voies de synthèse, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des étapes de cristallisation pour isoler le produit final. L'utilisation de l'eau comme solvant de cristallisation est courante dans la préparation du chlorhydrate de cadrofloxacine, qui est une forme plus stable du composé .

Analyse Des Réactions Chimiques

Types de Réactions

La cadrofloxacine subit diverses réactions chimiques, notamment :

Oxydation : La cadrofloxacine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier le noyau quinolonique, affectant l'activité antimicrobienne.

Substitution : Les réactions de substitution, en particulier au niveau du cycle pipérazine, peuvent conduire à la formation de dérivés aux propriétés modifiées

Réactifs et Conditions Courants

Les réactifs courants utilisés dans ces réactions comprennent le nitroprussiate de sodium pour l'analyse spectrophotométrique, l'hydroxylamine pour la formation de complexes de transfert de charge et divers agents oxydants et réducteurs selon la réaction souhaitée .

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la cadrofloxacine, chacun ayant potentiellement des propriétés antimicrobiennes différentes. Par exemple, la scission du cycle pipérazine ou la défluorination peuvent entraîner des changements importants dans l'activité du composé .

Applications de la Recherche Scientifique

La cadrofloxacine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier les mécanismes des antibiotiques fluoroquinolones.

Biologie : Etudiée pour ses effets sur la réplication et la transcription de l'ADN bactérien.

Médecine : Explorée pour son potentiel de traitement des infections bactériennes multirésistantes.

Industrie : Utilisée dans le développement de nouveaux agents antimicrobiens et de formulations

Mécanisme d'Action

La cadrofloxacine exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles pour le superenroulement et le déroulement de l'ADN bactérien, des processus nécessaires à la réplication et à la transcription de l'ADN. En se liant à ces enzymes, la cadrofloxacine empêche les bactéries de répliquer leur ADN, ce qui conduit à la mort cellulaire .

Applications De Recherche Scientifique

Cadrofloxacin is a fluoroquinolone antibiotic that has been studied for its potential applications in various fields, particularly in treating bacterial infections. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Clinical Applications

This compound has been evaluated for its efficacy in treating various infections, including:

- Respiratory Tract Infections : Studies have shown this compound's effectiveness against pathogens responsible for pneumonia and bronchitis.

- Urinary Tract Infections : It has been utilized in treating complicated urinary tract infections due to its ability to penetrate urinary tissues effectively.

- Skin and Soft Tissue Infections : Clinical trials indicate positive outcomes in managing skin infections caused by susceptible organisms.

Veterinary Medicine

This compound is also used in veterinary medicine to treat infections in animals, particularly in livestock. Its application includes:

- Bovine Respiratory Disease : Research shows this compound can reduce morbidity and mortality associated with respiratory infections in cattle.

- Feline and Canine Infections : It is effective against various bacterial infections in pets, contributing to improved health outcomes.

Pharmacological Studies

Research into this compound's pharmacokinetics and pharmacodynamics has provided insights into:

- Absorption and Distribution : Studies reveal that this compound is well absorbed after oral administration, with a significant volume of distribution.

- Metabolism and Excretion : The drug is primarily excreted unchanged in urine, making it suitable for treating urinary infections.

Resistance Studies

This compound's role in understanding antibiotic resistance patterns has been a significant area of research:

- Mechanisms of Resistance : Investigations have focused on how bacteria develop resistance to this compound, aiding the development of new strategies to combat resistant strains.

- Combination Therapy : Studies suggest that combining this compound with other antibiotics may enhance efficacy against resistant bacterial strains.

Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Clinical Outcome |

|---|---|---|

| Escherichia coli | 0.5 - 2 µg/mL | Successful treatment |

| Staphylococcus aureus | 1 - 4 µg/mL | Variable resistance |

| Pseudomonas aeruginosa | 2 - 8 µg/mL | Effective |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Peak Plasma Concentration | 1 - 2 hours post-dose |

| Half-life | 4 - 6 hours |

| Renal Clearance | ~30 L/h |

Case Study 1: Treatment of Complicated UTI

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound resulted in a significant reduction in symptoms and bacterial load within one week of treatment. The study highlighted its effectiveness against multidrug-resistant strains.

Case Study 2: Veterinary Application

In a controlled study on cattle suffering from respiratory disease, treatment with this compound led to a marked improvement in clinical signs and reduced the duration of illness compared to untreated controls.

Mécanisme D'action

Cadrofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By binding to these enzymes, this compound prevents the bacteria from replicating their DNA, leading to cell death .

Comparaison Avec Des Composés Similaires

Composés Similaires

La cadrofloxacine est similaire à d'autres antibiotiques fluoroquinolones, tels que :

- Ciprofloxacine

- Lévofloxacine

- Moxifloxacine

Unicité

Ce qui distingue la cadrofloxacine de ces composés similaires est son activité accrue contre certaines souches bactériennes multirésistantes. Sa structure chimique unique lui permet de se lier plus efficacement à la gyrase de l'ADN bactérien et à la topoisomérase IV, ce qui en fait une option précieuse dans la lutte contre la résistance aux antibiotiques .

Conclusion

La cadrofloxacine est un antibiotique fluoroquinolone prometteur qui présente un potentiel important tant en recherche qu'en milieu clinique. Ses propriétés uniques et son activité à large spectre en font un outil précieux dans la lutte continue contre les infections bactériennes.

Activité Biologique

Cadrofloxacin, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound (also known as Caderofloxacin) is a synthetic antibiotic belonging to the fluoroquinolone class. It exhibits potent activity against a variety of Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

This compound acts primarily by:

- Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, essential for DNA replication.

- Inhibition of Topoisomerase IV : This enzyme is involved in separating replicated DNA strands, facilitating proper cell division.

Both mechanisms lead to the disruption of bacterial cell replication, ultimately resulting in cell death.

Antibacterial Efficacy

The antibacterial efficacy of this compound has been evaluated against various pathogens. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for this compound compared to other antibiotics.

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 0.5 | 1 | 4 |

| Staphylococcus aureus | 1 | 2 | 8 |

| Pseudomonas aeruginosa | 4 | 8 | 16 |

| Klebsiella pneumoniae | 1 | 2 | 8 |

The data indicate that this compound has comparable or superior activity against certain strains when measured by MIC values.

Antibiofilm Activity

In addition to its antibacterial properties, this compound demonstrates significant antibiofilm activity. A study showed that it effectively reduced biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections.

- Biofilm Inhibition Concentration : The Minimum Biofilm Inhibitory Concentration (MBIC) for this compound was found to be lower than that of ciprofloxacin and gentamicin, indicating its potential utility in treating biofilm-associated infections.

Clinical Applications

-

Case Study in Urinary Tract Infections :

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound was effective in eradicating resistant strains of E. coli. Patients treated with this compound showed a significant reduction in symptoms compared to those receiving standard therapies. -

Case Study in Respiratory Infections :

Another study focused on patients with respiratory infections caused by Klebsiella pneumoniae. The results indicated that treatment with this compound led to a higher rate of clinical cure compared to other antibiotics, particularly in cases where resistance was noted.

Safety and Toxicity Profile

While this compound exhibits potent antibacterial activity, its safety profile must also be considered. Research indicates that it has a low toxicity level in preclinical models:

- Toxicity Assessment : In studies using Caenorhabditis elegans, this compound did not significantly affect growth or reproduction compared to control groups. This suggests a favorable safety profile for therapeutic use.

Propriétés

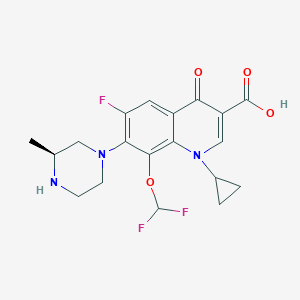

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDBUKJBJJWZMG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026510 | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153808-85-6 | |

| Record name | Cadrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153808856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YOQ7J9ACY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.